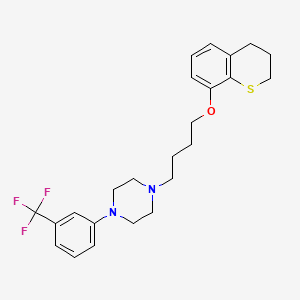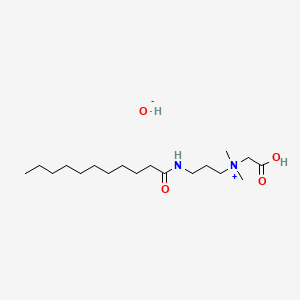
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride: is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a dimethylaminoethoxy group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the dimethylaminoethoxy and methyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The process may involve the use of catalysts and specific solvents to facilitate the reactions and ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethylaminoethoxy group, potentially converting it into other functional groups.
Substitution: The compound is also prone to substitution reactions, where the dimethylaminoethoxy group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is often used as a probe to study cellular processes. Its ability to interact with various biological molecules makes it useful for investigating enzyme activities and receptor functions.
Medicine: The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with biological targets can be exploited to design drugs with specific therapeutic effects.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
- alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
- alpha-((2-(Dimethylamino)ethoxy)methyl)-2’-methyl-(1,1’-biphenyl)-4-methanol hydrochloride
Comparison: Compared to these similar compounds, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methyl-2-naphthalenemethanol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications. For example, the position of the methyl group can influence the compound’s reactivity and interaction with biological targets, providing advantages in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
131964-27-7 |
|---|---|
Molekularformel |
C17H24ClNO2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-(4-methylnaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-10-15(11-14-6-4-5-7-16(13)14)17(19)12-20-9-8-18(2)3;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
InChI-Schlüssel |
HMLIKHQKTJQFQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC=CC=C12)C(COCCN(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


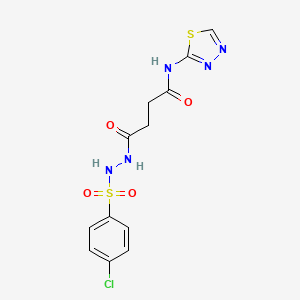

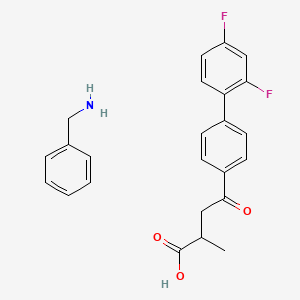
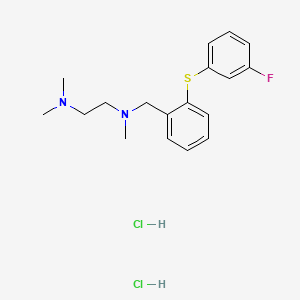
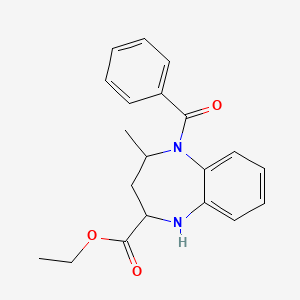


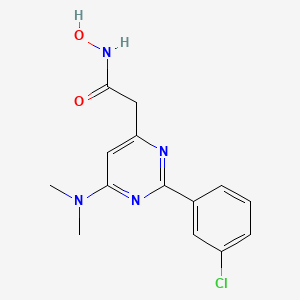


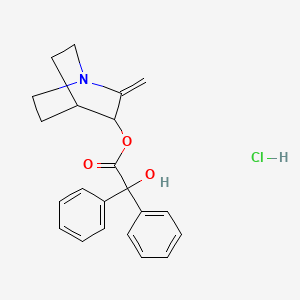
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
